REACTION_SMILES
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[CH3:19][CH2:20][OH:21].[CH3:1][N:2]([S:3](=[O:4])(=[O:5])[c:6]1[cH:7][c:8]([N+:12]([O-:13])=[O:14])[cH:9][cH:10][cH:11]1)[CH3:15].[Sn:16]([Cl:17])[Cl:18]>>[CH3:1][N:2]([S:3](=[O:4])(=[O:5])[c:6]1[cH:7][c:8]([NH2:12])[cH:9][cH:10][cH:11]1)[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)S(=O)(=O)c1cccc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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Type
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product
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Smiles
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CN(C)S(=O)(=O)c1cccc(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |